REACTION_SMILES
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[CH3:1][O:2][C:3]([CH2:4][NH:5][CH2:6][C:7]([CH3:8])([CH3:9])[NH:10][C:11]([O:13][C:14]([CH3:15])([CH3:16])[CH3:17])=[O:18])=[O:12].[Cl:26][CH2:27][Cl:28].[F:19][C:20]([F:21])([F:22])[C:23]([OH:24])=[O:25]>>[CH2:4]1[NH:5][CH2:6][C:7]([CH3:8])([CH3:9])[NH:10][C:11]1=[O:13]
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Name
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COC(=O)CNCC(C)(C)NC(=O)OC(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CNCC(C)(C)NC(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CC1(C)CNCC(=O)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |